What is the chemical structure of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
What is the chemical structure of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
The chemical identity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is defined by the following key identifiers:
| Property | Value |
| CAS Number | 1152508-67-2 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
The molecule consists of a central 1-methyl-1H-pyrazole ring, which is substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a carbaldehyde (formyl) group. The presence of the chlorine atom on the phenyl ring and the reactive aldehyde group makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.
Figure 1: Chemical structure of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Synthesis
The most prevalent and efficient method for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][3][4][5] This reaction involves the formylation of an appropriate precursor, typically a hydrazone, using the Vilsmeier reagent, which is a complex of a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[1][3]
The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be conceptually broken down into two primary stages: the formation of the hydrazone precursor and the subsequent cyclization and formylation via the Vilsmeier-Haack reaction.
Figure 2: Synthetic workflow for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis, based on established methodologies for analogous compounds.[5][6]
Part 1: Synthesis of 1-(2-Chlorophenyl)ethan-1-one N-methylhydrazone (Precursor)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagent: To this solution, add methylhydrazine (1.1 equivalents) dropwise. A catalytic amount of a weak acid, like glacial acetic acid, can be added to facilitate the reaction.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-4 hours to ensure complete condensation.
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Work-up and Isolation: Upon completion (monitored by Thin Layer Chromatography - TLC), the solvent is removed under reduced pressure. The resulting crude hydrazone can be purified by recrystallization or column chromatography.
Part 2: Vilsmeier-Haack Cyclization and Formylation
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Preparation of Vilsmeier Reagent: In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) (typically 3-4 equivalents relative to the hydrazone) dropwise, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction and requires careful control of the addition rate.
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Addition of Hydrazone: Once the Vilsmeier reagent has formed (a thick, often white, complex), a solution of the 1-(2-chlorophenyl)ethan-1-one N-methylhydrazone (1 equivalent) in a minimal amount of dry DMF is added dropwise to the reagent mixture.
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Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated, typically in the range of 60-80°C, for several hours (4-8 hours). The progress of the reaction should be monitored by TLC.
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Quenching and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice. This is followed by neutralization with a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is alkaline.
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Purification: The precipitated solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Analytical Characterization
| Technique | Predicted Data |
| ¹H NMR | * δ 9.8-10.0 ppm (s, 1H): Aldehydic proton (-CHO). |
| * δ 8.0-8.2 ppm (s, 1H): Proton on the pyrazole ring (C5-H). | |
| * δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl group. | |
| * δ 3.9-4.1 ppm (s, 3H): Methyl protons on the pyrazole nitrogen (N-CH₃). | |
| ¹³C NMR | * δ 185-190 ppm: Carbonyl carbon of the aldehyde group. |
| * δ 150-155 ppm: C3 of the pyrazole ring (attached to the phenyl group). | |
| * δ 140-145 ppm: C5 of the pyrazole ring. | |
| * δ 125-135 ppm: Aromatic carbons of the 2-chlorophenyl group. | |
| * δ 115-120 ppm: C4 of the pyrazole ring (attached to the aldehyde). | |
| * δ 38-42 ppm: Methyl carbon on the pyrazole nitrogen. | |
| IR (cm⁻¹) | * ~1670-1690 cm⁻¹: Strong C=O stretching vibration of the aldehyde. |
| * ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings. | |
| * ~2720 and 2820 cm⁻¹: C-H stretching of the aldehyde. | |
| Mass Spec. | * [M]⁺ at m/z 220/222: Molecular ion peak, showing the characteristic isotopic pattern for a single chlorine atom. |
Applications and Biological Significance
While specific studies on the biological activity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde are limited, the broader class of pyrazole-4-carbaldehyde derivatives has been extensively investigated for various therapeutic applications. These compounds serve as crucial intermediates in the synthesis of:
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Antimicrobial agents: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains.[3]
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Anticancer agents: The pyrazole scaffold is a component of several compounds with antiproliferative activity.
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Anti-inflammatory drugs: The well-known NSAID celecoxib contains a pyrazole core, highlighting the importance of this heterocycle in the development of anti-inflammatory agents.[2]
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Agrochemicals: Certain pyrazole derivatives have been developed as pesticides and herbicides.
The presence of the reactive aldehyde group in 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde allows for further chemical modifications, such as the formation of Schiff bases, chalcones, and other heterocyclic systems, thereby enabling the generation of diverse chemical libraries for drug screening.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for similar aromatic aldehydes and chlorinated compounds should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde represents a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient method. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
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